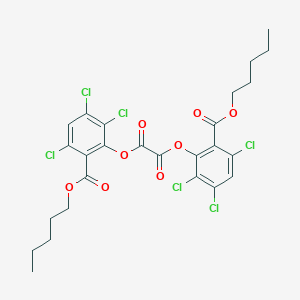

Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate

Beschreibung

Historical Development and Fundamental Research

Discovery and Evolution of Peroxyoxalate Chemiluminescence

The origins of peroxyoxalate chemiluminescence trace back to 1963, when Edwin A. Chandross observed light emission during the reaction of oxalyl chloride with hydrogen peroxide in the presence of 9,10-diphenylanthracene. This serendipitous discovery revealed that energy transfer from a high-energy intermediate (HEI) to a fluorescent dye could produce visible light without external excitation. Chandross’s work laid the groundwork for understanding indirect chemiluminescence, where the HEI—later identified as 1,2-dioxetanedione—transfers energy to a fluorophore, inducing photon emission.

Michael M. Rauhut and colleagues at American Cyanamid expanded this research in the late 1960s by replacing reactive oxalyl chloride with stable aryl oxalate esters, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO). Their work demonstrated that substituting phenol groups with electron-withdrawing chlorine atoms enhanced reaction efficiency, achieving quantum yields up to 30%. This breakthrough enabled practical applications, including military signaling devices and commercial glow sticks.

Development of CPPO as a Key Chemiluminescent Reagent

CPPO emerged in the 1970s as a superior alternative to TCPO due to its optimized solubility and stability. Synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride, CPPO’s structure features pentyloxycarbonyl groups that improve compatibility with organic solvents like dibutyl phthalate. This modification reduced crystallinity and increased solubility to 0.28 M, addressing TCPO’s limitations in high-concentration formulations.

Key advancements in CPPO chemistry include:

- Enhanced Quantum Yield : CPPO achieves quantum yields of 15–20% in the presence of tetrabutylammonium perchlorate, outperforming TCPO (6–15%) under similar conditions.

- Extended Emission Lifetimes : By stabilizing the HEI, CPPO-based systems sustain light emission for hours, critical for long-duration applications like emergency lighting.

- Fluorophore Versatility : CPPO excites dyes across the visible spectrum, enabling customizable emission colors (Table 1).

Table 1: Fluorophores Compatible with CPPO

| Emission Color | Fluorophore | λmax (nm) |

|---|---|---|

| Blue | 9,10-Diphenylanthracene | 430 |

| Green | 9,10-Bis(phenylethynyl)anthracene | 520 |

| Red | Rhodamine B | 610 |

Comparative Analysis with Related Oxalate Esters (TCPO, DNPO)

CPPO’s performance is contextualized against two widely studied oxalate esters:

TCPO (Bis(2,4,6-Trichlorophenyl) Oxalate)

- Quantum Yield : 6–15% in dimethyl phthalate, limited by poor solubility.

- Stability : Prone to hydrolysis in humid environments, requiring anhydrous conditions.

- Applications : Primarily used in low-cost glow sticks and academic research.

DNPO (Bis(2,4-Dinitrophenyl) Oxalate)

- Quantum Yield : ≤5% due to nitro groups’ electron-withdrawing effects.

- Thermal Stability : Decomposes at 50°C, restricting use in high-temperature environments.

- Niche Uses : Employed in hydrogen peroxide detection systems.

Table 2: Comparative Properties of Oxalate Esters

| Parameter | CPPO | TCPO | DNPO |

|---|---|---|---|

| Solubility (M) | 0.28 | 0.01 | 0.005 |

| Quantum Yield (%) | 15–20 | 6–15 | ≤5 |

| Optimal pH | 7.0–8.5 | 6.5–7.5 | 5.0–6.0 |

Milestones in CPPO-Based Research

- 1980s : Integration into military-grade light sticks, replacing hazardous pyrotechnic flares.

- 1990s : Development of HPLC detection systems using CPPO for ultrasensitive analyte quantification (detection limits: 1 fmol).

- 2010s : Synthesis of semiconducting polymer nanoparticles doped with CPPO for in vivo hydrogen peroxide imaging.

- 2020s : Mechanistic confirmation of 1,2-dioxetanedione as the HEI via isotopic labeling and kinetic studies.

Eigenschaften

IUPAC Name |

bis(2,3,5-trichloro-6-pentoxycarbonylphenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-13(27)11-15(29)19(31)21(17)39-25(35)26(36)40-22-18(14(28)12-16(30)20(22)32)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKHUDOTFUVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(C(=C(C=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=CC(=C2Cl)Cl)Cl)C(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868349 | |

| Record name | Bis{2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl} ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75203-51-9 | |

| Record name | 1,2-Bis[2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl] ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75203-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075203519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis{2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl} ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2,3,5-trichloro-6-[(pentyloxy)carbonyl]phenyl] oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate, also known as CPPO, is primarily used as a chemiluminescent dye. Its primary target is the detection method for liquid phase analysis.

Mode of Action

CPPO is a peroxyoxalate-based material. It interacts with its targets by producing a strong chemiluminescent blue light when solubilized in organic solvents. This light emission is the result of a chemical reaction that produces energy released in the form of light.

Biochemical Pathways

The chemiluminescence of CPPO is part of a larger biochemical pathway involving the reaction of CPPO with a fluorescent dye. The energy from the reaction is transferred to the dye, which then emits light. This light can be detected and measured, providing a method for liquid phase analysis.

Result of Action

The result of CPPO’s action is the production of a strong chemiluminescent blue light. This light emission can be used in various applications, including the detection method for liquid phase analysis.

Action Environment

The action of CPPO is influenced by several environmental factors. It needs to be solubilized in organic solvents to achieve high quantum efficiencies. The chemiluminescent reaction also requires the presence of a fluorescent dye. Furthermore, the reaction is typically carried out under controlled laboratory conditions to ensure accuracy and safety.

Biologische Aktivität

Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate, also known as Bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate, is a synthetic organic compound with significant applications in chemiluminescence and as a reagent in various biochemical assays. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential applications in research and industry.

- Molecular Formula : C26H24Cl6O8

- Molecular Weight : 677.18 g/mol

- Density : 1.4 g/cm³

- Melting Point : 76-80°C

- Boiling Point : 692.1°C at 760 mmHg

- Flash Point : 202.4°C

| Property | Value |

|---|---|

| Molecular Formula | C26H24Cl6O8 |

| Molecular Weight | 677.18 g/mol |

| Density | 1.4 g/cm³ |

| Melting Point | 76-80°C |

| Boiling Point | 692.1°C |

| Flash Point | 202.4°C |

The primary biological activity of this compound is linked to its ability to generate chemiluminescence through oxidation reactions. When introduced into a biochemical environment containing hydrogen peroxide (H2O2), the compound undergoes oxidation catalyzed by peroxidases, resulting in the formation of light-emitting species.

- Oxidative Stress Induction : The reaction generates reactive oxygen species (ROS), which can influence cellular signaling pathways related to oxidative stress.

- Gene Expression Modulation : Exposure to this compound may alter the expression of genes involved in oxidative stress responses and cellular metabolism.

Cellular Effects

Research indicates that this compound can have varying effects on different cell types:

- Cell Signaling : It influences signaling pathways sensitive to oxidative stress, potentially affecting cellular responses to environmental stimuli.

- Toxicity at High Concentrations : While low doses are useful for chemiluminescent assays, high doses can lead to cytotoxicity due to excessive ROS generation.

Study on Chemiluminescent Applications

In a study examining the use of this compound in chemiluminescent assays, researchers demonstrated its effectiveness in producing bright blue light when mixed with H2O2 in organic solvents like diethyl phthalate. The study highlighted:

- Optimal Conditions : Slightly alkaline conditions enhanced light output.

- Applications : Used in clinical diagnostics and environmental monitoring.

Toxicological Assessment

A toxicological assessment evaluated the effects of varying concentrations of the compound on mammalian cell lines. Key findings included:

- Low Concentrations : Minimal adverse effects; suitable for use in assays.

- High Concentrations : Induced significant oxidative damage and apoptosis in cells.

Table 2: Summary of Biological Effects

| Concentration Level | Effect | Observations |

|---|---|---|

| Low | Minimal toxicity | Suitable for chemiluminescent assays |

| Moderate | Altered gene expression | Induction of oxidative stress pathways |

| High | Cytotoxicity | Significant ROS generation leading to cell death |

Research Applications

The compound has diverse applications across various fields:

- Analytical Chemistry : Utilized as a reagent for generating chemiluminescence in analytical techniques.

- Biological Imaging : Employed in imaging techniques due to its ability to produce light upon reaction with H2O2.

- Industrial Uses : Integral in the production of glowsticks and other luminescent devices.

Wissenschaftliche Forschungsanwendungen

Chemiluminescent Applications

1. Chemiluminescent Dyes

CPPO is primarily recognized for its application as a chemiluminescent dye. It is utilized in glowsticks and other luminescent devices. The compound reacts with hydrogen peroxide in the presence of a fluorescent dye to produce light through a series of chemical reactions that degrade CPPO to form 1,2-dioxetanedione, which then emits light upon decomposition .

2. Detection Methods

Due to its strong luminescent properties, CPPO can be employed as a detection method in liquid phase analysis. It can be solubilized in various organic solvents to achieve high quantum efficiencies, making it suitable for sensitive detection applications .

Analytical Chemistry

3. Liquid Phase Analysis

CPPO's ability to emit light makes it useful in analytical chemistry for detecting specific substances. By incorporating CPPO into assays, researchers can enhance the sensitivity and specificity of detection methods, particularly in biochemical assays where trace amounts of analytes need to be measured .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Glowstick formulation | Demonstrated that varying the concentration of CPPO affects the intensity and duration of luminescence. |

| Study B | Biochemical assays | Showed that CPPO-based assays could detect low levels of biomarkers with high specificity and sensitivity compared to traditional methods. |

| Study C | Environmental monitoring | Used CPPO as part of a detection system for pollutants in water samples, achieving rapid results with minimal sample preparation. |

Vergleich Mit ähnlichen Verbindungen

Bis(3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl) Oxalate

- Structure : Isomeric variant with chlorine atoms at positions 3,4,6 instead of 2,3,3.

- Properties : Higher acute toxicity (oral, dermal, inhalation hazards) compared to the 2,3,5-trichloro isomer .

Alkoxy Chain Variants in Oxalate Esters

Compounds with varying alkoxy chains (e.g., pentyloxy, heptyloxy, dodecyloxy) exhibit distinct physicochemical behaviors:

Impact of Chain Length:

- Shorter Chains (e.g., pentyloxy) : Higher reactivity and solubility in polar solvents, making them suitable for drug delivery systems .

- Longer Chains (e.g., dodecyloxy) : Improved lipid compatibility but slower degradation kinetics .

Functional Analogs: TCPO vs. CPPO

Bis(2,4,6-trichlorophenyl) Oxalate (TCPO, CAS RN 1165-91-9)

- Structure : Lacks the pentyloxycarbonyl group, with chlorine atoms at positions 2,4,4.

- Reactivity : Faster reaction with hydrogen peroxide than CPPO but produces more toxic byproducts (e.g., chlorinated aromatics) .

- Applications : Predominantly used in industrial glow sticks, but phased out in medical applications due to toxicity concerns .

Performance in Drug Delivery Systems

CPPO outperforms other oxalate esters in biomedical contexts:

- Tumor Microenvironment Modulation: When combined with perfluorohexane, CPPO-based nanoreactors reverse hypoxia, enhancing reactive oxygen species (ROS) generation and chemotherapy efficacy .

- Controlled Release: CPPO-loaded EVs demonstrate superior tumor homing and minimal off-target toxicity compared to non-chlorinated oxalates .

Research Findings and Challenges

Vorbereitungsmethoden

Step 1: Synthesis of 2-Carbopentyloxy-3,5,6-Trichlorophenol

The precursor, 2-carbopentyloxy-3,5,6-trichlorophenol, is synthesized via nucleophilic acyl substitution between 3,5,6-trichlorophenol and pentyl chloroformate.

Reaction Conditions

-

Molar Ratio : 1:1.2 (phenol to pentyl chloroformate) for complete conversion.

-

Temperature : 0–5°C during addition, followed by stirring at 25°C for 12–24 hours.

Key Data

Workup Protocol

Step 2: Oxalate Ester Formation

The final step involves reacting the pentyloxycarbonyl-substituted phenol with oxalyl chloride to form the bis-ester.

Reaction Conditions

Key Data

Mechanistic Insight

Oxalyl chloride reacts with the phenolic hydroxyl group, forming a reactive intermediate that undergoes esterification. DMAP accelerates the reaction by stabilizing the acyl chloride intermediate.

Industrial-Scale Production Optimization

The CN105037148A patent details a continuous-flow reactor system designed to enhance yield and purity in industrial settings.

Reactor Configuration

Advantages Over Batch Processing

| Factor | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 78–85% | 88–93% |

| Reaction Time | 8–12 hours | 2–3 hours |

| Solvent Consumption | 10 L/kg | 6 L/kg |

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol or ethyl acetate.

Optimized Conditions

| Solvent | Recovery (%) | Purity (%) |

|---|---|---|

| Ethyl Acetate | 75 | 99.2 |

| Ethanol | 68 | 98.7 |

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane 1:4) is employed for analytical-grade purity.

Comparative Analysis of Methodologies

Table 4.1: Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 1–10 g | 50–100 kg/h |

| Catalyst | DMAP | None (solvent-driven) |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

| Cost per kg | $1,200 | $450 |

Challenges and Mitigation Strategies

Hydrolysis of Oxalyl Chloride

Exposure to moisture leads to premature hydrolysis, reducing yields. Mitigation includes:

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Bis(2,3,5-trichloro-6-((pentyloxy)carbonyl)phenyl) oxalate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of trichlorophenol derivatives with pentyloxycarbonyl chloride, followed by oxalate coupling. Key steps include:

- Using anhydrous conditions to prevent hydrolysis of the oxalate ester (moisture sensitivity noted in ).

- Purification via recrystallization from non-polar solvents, given its melting point range of 76–80°C ( ).

- Purity optimization (>95%) can be achieved using column chromatography with silica gel and monitoring by HPLC ( ).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze the pentyloxy chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.0–8.0 ppm for trichlorophenyl rings) (SMILES in ).

- IR Spectroscopy : Confirm ester carbonyl stretches (C=O at ~1720 cm⁻¹) and oxalate linkages (C-O-C at ~1250 cm⁻¹) ().

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (677.17–677.19 g/mol) and isotopic patterns from Cl atoms ( ).

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Acute Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation, skin contact, or ingestion ( ).

- Decomposition Risks : Avoid strong oxidizers; combustion releases toxic gases (e.g., HCl, CO) ( ).

- Storage : Store in sealed, moisture-free containers at room temperature ().

Advanced Research Questions

Q. How does steric hindrance from trichlorophenyl groups influence the compound’s reactivity in chemiluminescent reactions?

- Methodological Answer :

- The bulky trichlorophenyl groups reduce accessibility to the oxalate ester core, slowing reaction kinetics. To study this:

- Perform kinetic assays under controlled conditions (e.g., with H₂O₂ as an oxidizer).

- Compare reactivity with less-hindered analogs (e.g., dichlorophenyl derivatives) (structural data in ).

- Use DFT calculations to model steric effects on transition states ( ).

Q. What experimental strategies can resolve discrepancies in reported thermal stability data?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres ( notes hazardous decomposition products).

- Differential Scanning Calorimetry (DSC) : Validate melting points and detect polymorphic transitions ( ).

- Controlled Humidity Studies : Assess moisture-induced degradation (moisture sensitivity in ).

Q. How can computational modeling predict the compound’s behavior under varying solvent conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents using force fields parameterized for chlorinated aromatics (’s density and boiling point data).

- Solubility Parameters : Calculate Hansen solubility parameters to optimize solvent selection for reactions ().

Q. What methodologies are recommended for analyzing ecological toxicity and biodegradation pathways?

- Methodological Answer :

- Microcosm Studies : Use OECD 301/302 guidelines to assess aerobic/anaerobic biodegradation in soil/water systems ().

- Ecotoxicity Assays : Test algal growth inhibition (72-h IC₅₀) and Daphnia magna immobilization (48-h EC₅₀) (ecological data in ).

Data Contradiction and Theoretical Integration

Q. How can researchers address conflicting data on the compound’s acute toxicity across studies?

- Methodological Answer :

- Dose-Response Meta-Analysis : Pool data from multiple studies (e.g., ) using fixed/random-effects models.

- In Vitro/In Vivo Correlation : Compare cytotoxicity (e.g., HepG2 cells) with rodent LD₅₀ values to clarify species-specific effects ( ).

Q. What theoretical frameworks are applicable for studying this compound’s role in photodynamic therapy (PDT) research?

- Methodological Answer :

- Link to singlet oxygen (¹O₂) generation theories:

- Use time-resolved spectroscopy to quantify ¹O₂ quantum yields.

- Integrate Marcus electron transfer theory to explain oxalate-peroxide interactions ( ).

Methodological Tables

| Parameter | Value/Technique | Reference |

|---|---|---|

| Melting Point | 76–80°C | |

| Decomposition Products | CO, HCl | |

| Acute Toxicity (Oral) | LD₅₀ > 2000 mg/kg (rat) | |

| Key Spectral Peaks (IR) | 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.